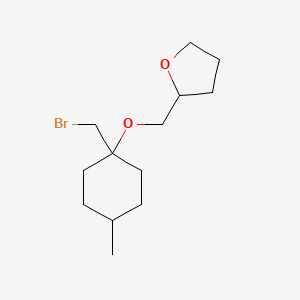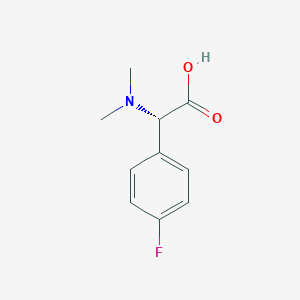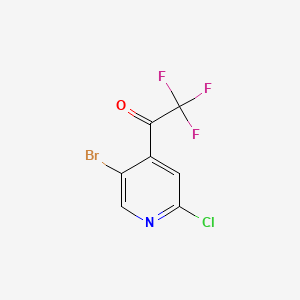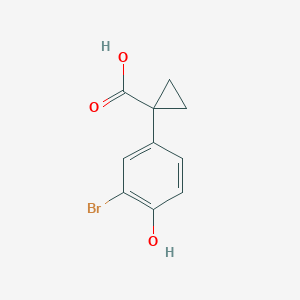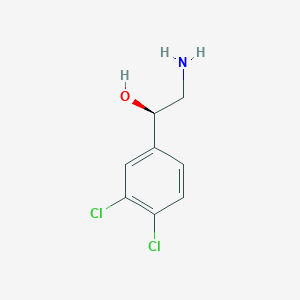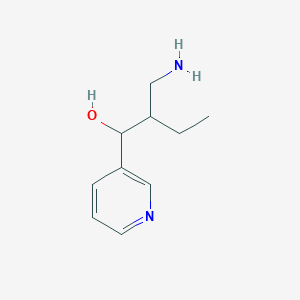
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is an organic compound that features both an amine and a hydroxyl functional group. The presence of a pyridine ring adds to its chemical complexity and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the alkylation of pyridine derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyridine derivative.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the butan-1-ol moiety.
1-(Pyridin-3-yl)butan-1-ol: Lacks the aminomethyl group.
2-(Hydroxymethyl)-1-(pyridin-3-yl)butane: Similar structure but with a hydroxymethyl group instead of aminomethyl.
Uniqueness
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both an amine and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-(aminomethyl)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-8(6-11)10(13)9-4-3-5-12-7-9/h3-5,7-8,10,13H,2,6,11H2,1H3 |
InChIキー |
UXDLVSFAKBSRLK-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(C1=CN=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


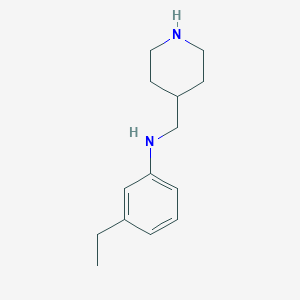
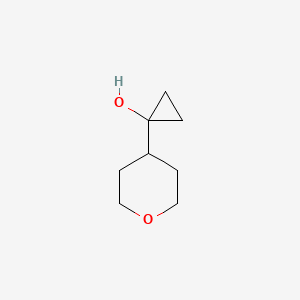
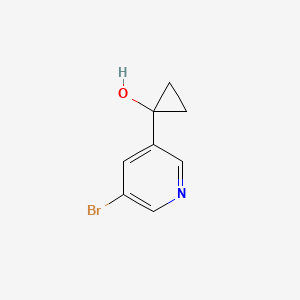
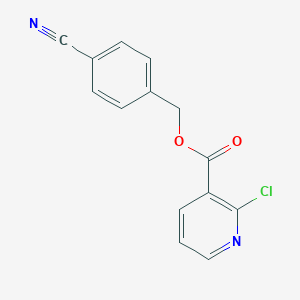

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

